N-Fmoc-cyclopropyl alanine
Description
Significance of Noncanonical Amino acids in Peptide Engineering
Noncanonical amino acids (ncAAs), which are not among the 20 standard proteinogenic amino acids, are invaluable tools for modifying and improving the properties of peptides. rsc.orgtandfonline.com Their incorporation can lead to novel or enhanced biological functions. rsc.org
Peptides composed solely of canonical amino acids often face significant hurdles in therapeutic applications, including poor metabolic stability, low bioavailability, and rapid clearance from the body. tandfonline.commdpi.commdpi.com They are susceptible to degradation by proteases, which recognize and cleave the peptide bonds between natural L-amino acids. mdpi.combio-works.com The incorporation of ncAAs can overcome these limitations by introducing structures that are not recognized by these enzymes, thereby increasing the peptide's resistance to proteolysis and extending its half-life. mdpi.combio-works.comacs.org Furthermore, modifications with ncAAs can enhance membrane permeability, a critical factor for targeting intracellular proteins. mdpi.com
Overview of Cyclopropane-Containing Amino Acids in Chemical Biology
Among the vast array of ncAAs, those containing a cyclopropane (B1198618) ring have a distinguished history and unique properties that make them particularly valuable in chemical biology and drug design. researchgate.net
Cyclopropane-containing molecules are widely distributed in nature, found in various bioactive compounds and natural products. researchgate.net The study of cyclopropane amino acids has evolved significantly, with early research focusing on their natural occurrence and synthesis. researchgate.netgoogle.com More recently, the focus has shifted towards their application in medicinal chemistry and peptide design, driven by their ability to confer desirable pharmacological properties. rsc.orgchemimpex.com The synthesis of various cyclopropane amino acid derivatives has been a subject of extensive research, with numerous methods developed to access these valuable building blocks. researchgate.netnih.govacs.org
The cyclopropane ring possesses a unique set of structural and electronic properties. rsc.orgresearchgate.net Its three-membered ring is highly strained, resulting in bent carbon-carbon bonds with enhanced π-character. researchgate.netresearchgate.net This imparts a degree of rigidity and a specific conformational preference to the amino acid side chain. nih.govrsc.org The fixed orientation of the cyclopropyl (B3062369) group can restrict the conformational freedom of the peptide backbone, leading to more defined secondary structures. nih.govnih.gov This conformational constraint can be entropically favorable for binding to biological targets. rsc.org The cyclopropyl group can also participate in hydrophobic and other non-covalent interactions within a protein's binding pocket, potentially enhancing binding affinity. rsc.org
N-Fmoc-cyclopropyl Alanine (B10760859) as a Key Building Block
N-Fmoc-cyclopropyl alanine is a derivative of cyclopropyl alanine where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial for its use in solid-phase peptide synthesis (SPPS), the standard method for chemically synthesizing peptides. acs.orgchemimpex.comnih.gov The Fmoc group is stable during the coupling reactions but can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to build a peptide chain. chemimpex.comnih.gov
The use of this compound allows for the precise incorporation of the cyclopropyl moiety at specific positions within a peptide sequence. chemimpex.com This enables researchers to systematically investigate the impact of this unique structural element on the peptide's properties and to design peptidomimetics with improved stability and biological activity. chemimpex.comnih.gov Its role as a building block is pivotal in the development of novel therapeutic peptides and in probing the structure-function relationships of proteins. acs.orgchemimpex.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C21H21NO4 |
| Molecular Weight | 367.4 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents like DMF and NMP |
| Application | Building block for solid-phase peptide synthesis |
Note: The exact values for some properties may vary slightly depending on the specific isomer and supplier.
General Utility in Peptide Synthesis
Cyclopropyl alanine, a non-natural amino acid, and its derivatives are of considerable interest in medicinal chemistry and peptide design. The incorporation of a cyclopropane ring into an amino acid structure introduces conformational rigidity, which can significantly influence the three-dimensional structure of a peptide. researchgate.net This rigidity can lead to peptides with more defined conformations, which is a desirable trait for achieving high-affinity and selective binding to biological targets. researchgate.net
The cyclopropane moiety is a prevalent structural motif in many biologically active natural products and pharmaceutical drugs. researchgate.net Its inclusion in peptide backbones can confer advantageous pharmacological properties, such as increased metabolic stability and resistance to enzymatic degradation by peptidases. researchgate.net Natural and synthetic compounds containing a cyclopropane ring exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects. researchgate.net Specifically, 1-aminocyclopropanecarboxylic acids (ACCs) are recognized for their potential in creating conformationally restricted peptides, which serve as valuable probes for mechanistic and biosynthetic studies. researchgate.net Therefore, derivatives like this compound serve as crucial building blocks for synthesizing peptides with potentially improved therapeutic profiles. chemimpex.com
Advantages of the Fmoc Protecting Group Strategy in Peptide Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgaltabioscience.com The Fmoc strategy offers several distinct advantages over older methods, such as the tert-butyloxycarbonyl (Boc) strategy. americanpeptidesociety.org
Key advantages of the Fmoc protecting group strategy include:
Mild Deprotection Conditions : The Fmoc group is base-labile and is typically removed using a mild base, such as a solution of piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.orgaltabioscience.com This contrasts with the harsh acidic conditions (e.g., trifluoroacetic acid - TFA) required for Boc group removal, which can potentially degrade sensitive peptide sequences. americanpeptidesociety.org
Orthogonality : The Fmoc group is stable under acidic conditions, allowing for the use of acid-labile protecting groups for the amino acid side chains (e.g., t-Butyl). altabioscience.comnumberanalytics.com This "orthogonality" ensures that the side-chain protecting groups remain intact during the repeated N-terminal Fmoc deprotection steps of the synthesis, minimizing side reactions. altabioscience.comtotal-synthesis.com
Compatibility and Automation : The milder conditions of Fmoc chemistry are more compatible with the synthesis of complex peptides, including those with post-translational modifications like phosphorylation or glycosylation. altabioscience.comtotal-synthesis.com Its ease of use and the ability to monitor the deprotection reaction by UV absorbance of the cleaved fluorenyl byproduct have made it highly suitable for automated peptide synthesizers. americanpeptidesociety.orgtotal-synthesis.com
Efficiency : The Fmoc strategy generally allows for rapid and efficient synthesis, making it well-suited for the production of long and complex peptides. americanpeptidesociety.orgmtoz-biolabs.com
The combination of the unique conformational constraints offered by the cyclopropyl ring and the robust, mild nature of the Fmoc protecting group makes this compound a valuable reagent for the synthesis of novel peptides for research and drug discovery. chemimpex.com
Chemical Properties of this compound
This compound, also known as (2S)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a white to off-white solid at room temperature. chemimpex.comchemicalbook.com It is an unnatural amino acid derivative that is widely utilized as a building block in peptide synthesis. chemimpex.com
Interactive Data Table: Chemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 214750-76-2 | chemimpex.comchemicalbook.com |
| Molecular Formula | C₂₁H₂₁NO₄ | chemimpex.comchemicalbook.com |
| Molecular Weight | 351.4 g/mol | chemicalbook.comsigmaaldrich.com |
| IUPAC Name | (2S)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | lgcstandards.com |
| Melting Point | 159 - 162 °C | chemimpex.com |
| Form | Solid | chemicalbook.comsigmaaldrich.com |
| Solubility | Slightly soluble in DMF, DMSO, and Methanol | chemicalbook.com |
| Storage Temperature | 0 - 8 °C | chemimpex.comchemicalbook.com |
Synthesis of this compound
A common method for preparing this compound involves the reaction of L-cyclopropylalanine with 9-fluorenylmethyl-chloroformate (Fmoc-Cl). chembk.com This reaction introduces the Fmoc protecting group onto the amino group of the cyclopropylalanine. The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product. The resulting this compound can then be purified and used in subsequent peptide synthesis steps. chembk.com More complex, multi-step synthetic routes can also be employed to produce various cyclopropane amino acid building blocks from common laboratory reagents. nih.gov
Application in Peptide Synthesis
This compound is primarily used as a specialized building block in solid-phase peptide synthesis (SPPS). chemimpex.com Its role is to be incorporated into a growing peptide chain to introduce the unique structural and conformational properties of the cyclopropyl group. chemimpex.com The Fmoc group protects the alpha-amino group during the coupling reaction, preventing unwanted side reactions. numberanalytics.com After the amino acid is successfully coupled to the peptide chain, the Fmoc group is removed under mild basic conditions, allowing for the next amino acid to be added. altabioscience.com The presence of the cyclopropyl side chain in the final peptide can enhance its pharmacological properties, making it a valuable tool in drug development and medicinal chemistry for creating novel therapeutics. chemimpex.com
Spectroscopic Data
The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum of a related compound, Fmoc-L-alanine, shows characteristic signals for the protons of the alanine moiety and the fluorenyl group. chemicalbook.com For this compound, additional signals corresponding to the cyclopropyl ring protons would be expected in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H NMR Data for L-Alanine (as a reference)
| Chemical Shift (ppm) | Multiplicity | Protons | Source |
| ~3.8 | Quartet | α-H | hmdb.cachemicalbook.com |
| ~1.5 | Doublet | β-CH₃ | hmdb.cachemicalbook.com |
Note: The actual spectrum for this compound would show additional complex signals for the fluorenyl and cyclopropyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for carbonyl carbons are typically found the furthest downfield (170-220 ppm). libretexts.org
Interactive Data Table: Predicted ¹³C NMR Data for Fmoc-L-Alanine (as a reference)
| Chemical Shift (ppm) | Carbon Atom | Source |
| ~175 | Carbonyl (C=O) | chemicalbook.comhmdb.ca |
| ~144, ~141 | Aromatic (quaternary) | chemicalbook.com |
| ~128, ~127, ~125, ~120 | Aromatic (CH) | chemicalbook.com |
| ~67 | Fmoc (CH₂) | chemicalbook.com |
| ~50 | α-Carbon | chemicalbook.com |
| ~47 | Fmoc (CH) | chemicalbook.com |
| ~17 | β-Carbon (CH₃) | chemicalbook.com |
Note: For this compound, the β-carbon signal would be replaced by signals for the cyclopropyl ring carbons.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak would correspond to its molecular weight of 351.4 g/mol . chemicalbook.comlgcstandards.com High-resolution mass spectrometry can provide the accurate mass, confirming the elemental composition. lgcstandards.com
Interactive Data Table: Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Weight | 351.40 | sigmaaldrich.com |
| Accurate Mass | 351.1471 | lgcstandards.com |
| Molecular Formula | C₂₁H₂₁NO₄ | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGUEWQZLABTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Fmoc Cyclopropyl Alanine
Strategies for Cyclopropane (B1198618) Amino Acid Scaffold Construction
The construction of the cyclopropane ring system within an amino acid framework can be approached through several distinct synthetic strategies. These can be broadly categorized into traditional methods that have been established for some time and more advanced routes that offer improved scalability, efficiency, and stereocontrol. nih.govacs.org
Traditional methods for synthesizing cyclopropane amino acids generally fall into two main categories: the reaction of C1-equivalents with unsaturated amino acid precursors or the formal double alkylation of activated methylene (B1212753) compounds. nih.govacs.org
One of the most common methods for the synthesis of cyclopropyl (B3062369) amino acids involves the cyclopropanation of α,β-dehydroamino acid derivatives. monash.edu This approach utilizes a C1-equivalent, which is a reagent that effectively delivers a single carbon atom to form the third vertex of the cyclopropane ring. nih.govacs.org
The reaction typically involves 1,3-dipolar cycloaddition of diazo compounds to the dehydroalanine (B155165) derivative, followed by thermal or photochemical extrusion of nitrogen to yield the cyclopropane ring. monash.edugoogle.com Other C1-equivalents and reaction types used in this context include Corey-Chaykovsky reactivity (using sulfur ylides) and carbene/carbenoid chemistry. nih.govacs.org A significant challenge with these methods can be controlling diastereoselectivity and enantioselectivity. Often, the use of transition-metal catalysts and specialized chiral ligands is necessary to achieve high levels of stereocontrol, which can add complexity and cost to the synthesis. acs.org
Another established route is the formal bis-alkylation of malonic acid derivatives or protected amino-esters. nih.govacs.org The straightforward approach involves the cyclodialkylation of a dialkyl malonate with a 1,2-dihaloethane, such as 1,2-dibromoethane, to produce a dialkyl cyclopropane-1,1-dicarboxylate. researchgate.net This intermediate must then undergo further chemical transformations to introduce the amino group and yield the final amino acid.
Alternatively, a protected glycine (B1666218) equivalent can be directly cyclodialkylated. researchgate.net While effective for producing larger quantities of the basic scaffold, direct alkylation using dihaloalkanes can result in poor diastereocontrol unless sterically demanding directing groups are incorporated into the substrate. nih.gov A more controlled variation utilizes epichlorohydrin (B41342) as the alkylating agent in conjunction with malonates, which furnishes a diastereopure bicyclic lactone intermediate that is applicable to cyclopropane amino acid synthesis. nih.gov
To overcome the limitations of traditional methods, recent research has focused on developing more robust, scalable, and stereocontrolled synthetic routes that avoid the use of precious metal catalysts or toxic oxidants. nih.gov A particularly effective strategy involves an intramolecular isocyanate trapping reaction via a Hofmann rearrangement, which leads to versatile intermediates that can be diversified through subsequent ring-opening reactions. nih.govacs.org
A modern and scalable route begins with the reaction of diethyl malonate and epichlorohydrin to form a bicyclic lactone intermediate. nih.gov This lactone undergoes ring-opening with ammonia (B1221849) to yield an amido-ester, which can be produced on a decagram scale in a chromatography-free manner with a 62% yield over the two steps. acs.org The Hofmann rearrangement is then employed to convert the primary amide of this precursor into a primary amine with one less carbon atom. wikipedia.org
The reaction proceeds by treating the amide with an oxidant like bromine in the presence of a base, which generates an isocyanate intermediate. nih.govmasterorganicchemistry.com In this advanced synthetic sequence, the generated isocyanate is trapped intramolecularly by a neighboring hydroxyl group, leading to the formation of a stable, diastereopure bicyclic carbamate (B1207046). nih.gov This intramolecular trapping is highly efficient and provides a versatile building block for further functionalization. acs.org
Table 1: Key Reaction Yields in the Scalable Synthesis of Bicyclic Carbamate Precursor
| Step | Reactants | Product | Yield | Notes |
| 1 | Diethyl malonate, Epichlorohydrin, Ammonia | Amido-ester 4 | 62% | Over 2 steps, chromatography-free. acs.org |
| 2 | Amido-ester 4 , NaOBr | Bicyclic Carbamate 5 | 78% | Via Hofmann Rearrangement. nih.gov |
The bicyclic carbamate intermediate serves as a versatile platform for generating a variety of functionalized cyclopropane amino acids. nih.gov The strained ring system of the carbamate can be selectively opened using various nucleophiles, allowing for the introduction of diverse chemical handles. nih.govacs.org
A significant breakthrough in this methodology is a novel ring-opening bromination reaction. nih.govacs.org Treating the protected bicyclic carbamates with a nucleophilic bromide source directly yields a halogenated cyclopropane amino acid precursor. acs.org This method is advantageous as it avoids harsher conditions typically required for alcohol-to-bromide conversions. acs.org The resulting bromide, or an alcohol analogue obtained through a different ring-opening procedure, can be further functionalized via SN2 pathways. nih.gov This modular approach allows for the synthesis of diversifiable, protected cyclopropane amino acids. The base-sensitive fluorenylmethoxycarbonyl (Fmoc) protecting group can be successfully applied, enabling the direct synthesis of building blocks suitable for solid-phase peptide synthesis. nih.gov
Table 2: Ring-Opening Reactions of Protected Bicyclic Carbamates
| Starting Carbamate | Protecting Group | Reaction | Product | Yield |
| 6 | Cbz | Bromination | Alkyl Bromide 11 | 91% nih.gov |
| 7 | Fmoc | Bromination | Alkyl Bromide 12 | 64% nih.gov |
| 9 | Boc | Bromination | Alkyl Bromide 14 | 96% nih.gov |
| 5 (unprotected) | - | Methanolysis | Alcohol 15 | 90% nih.gov |
Advanced and Scalable Synthetic Routes to N-Fmoc-cyclopropyl Alanine (B10760859) Precursors
Protecting Group Strategies for N-Fmoc-cyclopropyl Alanine Synthesis
The synthesis of peptides and complex molecules incorporating this compound relies heavily on a robust protecting group strategy. This strategy is essential to prevent unwanted side reactions and ensure the selective formation of desired peptide bonds. altabioscience.com The choice and application of these protective groups are governed by principles of stability, selective removal, and compatibility with reaction conditions.
In peptide synthesis, orthogonality is a critical concept where different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection of one functional group while others remain intact. nih.gov For the synthesis involving this compound, the most widely adopted orthogonal strategy is the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) protection scheme. altabioscience.comiris-biotech.de
The Nα-amino group of cyclopropyl alanine is protected by the base-labile Fmoc group, which is typically removed using a mild base such as piperidine (B6355638). altabioscience.comiris-biotech.de Conversely, any reactive side chains on other amino acids in a peptide sequence are often protected with acid-labile groups, like the tert-butyl (tBu) group. iris-biotech.de This tBu group is stable to the basic conditions used for Fmoc removal but can be cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de This compatibility, where one group is removed without affecting the other, is the cornerstone of a successful and efficient solid-phase peptide synthesis (SPPS). nih.gov The use of such an orthogonal system prevents the partial loss of side-chain protecting groups that was a drawback in older, non-orthogonal strategies. altabioscience.com
A variety of selectively removable protecting groups compatible with the Fmoc/tBu strategy are available, allowing for the synthesis of complex peptides with side-chain modifications or cyclizations.
Table 1: Examples of Orthogonal Protecting Groups in Fmoc-Based Synthesis
| Protecting Group | Protected Functionality | Removal Conditions | Stability |
| Fmoc | α-Amino group | 20% Piperidine in DMF | Acid, Hydrogenolysis |
| tBu (tert-Butyl) | Side-chain -COOH, -OH | 95% Trifluoroacetic acid (TFA) | Base (Piperidine) |
| Boc (tert-Butoxycarbonyl) | α-Amino or Side-chain -NH2 | Strong Acid (e.g., TFA) | Base (Piperidine) |
| Trt (Trityl) | Side-chain of Cys, His, Asn, Gln | Mild Acid (e.g., 1% TFA) | Base (Piperidine) |
| Alloc (Allyloxycarbonyl) | α-Amino or Side-chain -NH2 | Pd(PPh3)4 / Catalyst | Acid, Base |
Fmoc Installation and Compatibility Considerations
The installation of the 9-fluorenylmethoxycarbonyl (Fmoc) group onto the α-amino group of cyclopropyl alanine is a crucial first step. A standard and effective method involves reacting the amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-O-Su). thermofisher.com The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water. thermofisher.com Maintaining a basic pH (around 9.5) with a base like sodium hydroxide (B78521) (1N NaOH) is critical for the reaction to proceed, as it deprotonates the amino group, enhancing its nucleophilicity to attack the Fmoc-O-Su reagent. thermofisher.com The reaction's completion is often monitored by the stabilization of the pH. thermofisher.com
Compatibility is a key consideration during this process. The Fmoc group itself is stable under the acidic and neutral conditions used during workup but is intentionally labile to basic conditions, which is its primary feature for utility in SPPS. altabioscience.com Alternative acylating reagents, such as Fmoc-2-MBT, have been developed to minimize the formation of side products like Fmoc-dipeptides, which can occur with other reagents like Fmoc-Cl. ub.edu
Following the protection reaction, the crude this compound product contains unreacted reagents, byproducts, and salts, which must be removed to ensure high purity for subsequent peptide synthesis. The purification process typically begins with an aqueous workup. thermofisher.com
First, unreacted Fmoc-O-Su can be removed from the basic aqueous solution by extraction with a nonpolar solvent like hexane. thermofisher.com After this initial purification, the aqueous layer is acidified to a pH of 1-2 using an acid such as 10% aqueous HCl. thermofisher.com This protonates the carboxyl group of the N-Fmoc-amino acid, making it less water-soluble and allowing for its extraction into an organic solvent like ethyl acetate (B1210297). thermofisher.com The combined organic layers are then washed with water and brine to remove residual water-soluble impurities before being dried over a drying agent like magnesium sulfate (B86663) (MgSO4). thermofisher.com
The final and most critical step for achieving high purity is crystallization or recrystallization. thermofisher.comgoogle.com The crude solid obtained after solvent evaporation is dissolved in a suitable solvent system, often at an elevated temperature, and then allowed to cool slowly, promoting the formation of pure crystals. google.comajpamc.com This process effectively removes trace impurities, yielding a final product with purity often exceeding 99%. google.comgoogle.com
Table 2: Common Purification Techniques for N-Fmoc-Amino Acids
| Technique | Purpose | Solvent System Examples | Reference |
| Liquid-Liquid Extraction | Removal of unreacted reagents and water-soluble impurities. | Ethyl acetate / Water & Brine | thermofisher.com |
| Crystallization / Recrystallization | Final purification to achieve high product purity (>99%). | Hexane / Ethyl Acetate | thermofisher.com |
| Crystallization / Recrystallization | Final purification to achieve high product purity (>99%). | Toluene | ajpamc.com |
| Crystallization / Recrystallization | Final purification to achieve high product purity (>99%). | Ethanol / Water | google.comgoogle.com |
Asymmetric Synthesis and Stereochemical Control
The biological activity of peptides containing cyclopropyl alanine is highly dependent on the stereochemistry of the amino acid. Therefore, controlling both the enantioselectivity (the specific three-dimensional arrangement of atoms at a chiral center) and diastereoselectivity (the relative stereochemistry between multiple chiral centers) during synthesis is of paramount importance.
Achieving high enantioselectivity in the synthesis of cyclopropane amino acids is a significant challenge. Several advanced strategies have been developed to produce these molecules in an enantiomerically enriched form.
One prominent method is the copper(I)-catalyzed asymmetric cyclopropanation of alkenes. acs.org This approach utilizes a chiral ligand in conjunction with a copper catalyst to direct the formation of one enantiomer over the other. For instance, the reaction of alkenes with phenyliodonium (B1259483) ylides generated from iodosobenzene (B1197198) and methyl nitroacetate (B1208598) can yield 1-nitrocyclopropyl esters with high enantioselectivity. acs.org These nitro-substituted cyclopropanes are versatile intermediates that can be converted into the desired cyclopropane amino esters. acs.org Another powerful modern approach involves biocatalysis, using engineered enzymes like myoglobin (B1173299) variants to catalyze carbene transfer reactions, producing α-cyclopropylpyruvates with excellent enantiomeric excess. wpmucdn.com These pyruvate (B1213749) derivatives serve as valuable precursors for various optically pure cyclopropane compounds. wpmucdn.com
Table 3: Examples of Enantioselective Synthesis Methods
| Method | Catalyst / Enzyme | Achieved Enantiomeric Excess (ee) | Reference |
| Asymmetric Cyclopropanation | Copper(I) with chiral ligand | Up to 97.5% ee | acs.org |
| Biocatalytic Cyclopropanation | Engineered Myoglobin Variant | Up to >99% ee | wpmucdn.com |
| Enzymatic Desymmetrization | Enzymes on meso diesters | 63% ee (for cyclopropanes) | sci-hub.seresearchgate.net |
Diastereopure Synthesis Approaches
When the cyclopropane ring is substituted, multiple diastereomers (cis and trans isomers) can be formed. For many biological applications, a single, pure diastereomer is required. Synthetic strategies often focus on maximizing the formation of the desired isomer, typically the trans isomer.
Rhodium-catalyzed cyclopropanation has proven highly effective for achieving diastereoselectivity. The decomposition of aryldiazoacetates in the presence of N-vinylphthalimide, catalyzed by Rhodium(II) acetate (Rh2(OAc)4), produces the corresponding amino cyclopropane carboxylates with exceptional trans-selectivity. organic-chemistry.org Similarly, olefination of cyclopropanone (B1606653) surrogates followed by an aza-Michael reaction can proceed with complete diastereocontrol, yielding exclusively trans products. nih.gov These methods are crucial for accessing diastereomerically pure building blocks for peptide synthesis. organic-chemistry.orgnih.gov A stereocontrolled synthesis for 3-(trans-2-aminocyclopropyl)alanine, a component of the natural product belactosin A, has also been developed, highlighting the importance of such specific isomers. nih.govnih.gov
Table 4: Examples of Diastereoselective Synthesis Methods
| Method | Catalyst / Reagent | Achieved Diastereomeric Ratio (dr) | Isomer Favored | Reference |
| Copper(I)-Catalyzed Cyclopropanation | Phenyliodonium ylide | 95:5 | trans | acs.org |
| Rhodium-Catalyzed Cyclopropanation | Rh2(OAc)4 | >98:2 | trans | organic-chemistry.org |
| Aza-Michael Reaction | Stabilized Phosphorus Ylides | Complete Diastereocontrol | trans | nih.gov |
Integration of N Fmoc Cyclopropyl Alanine into Peptide Chains
Application in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptide chains, and the N-fluorenylmethoxycarbonyl (Fmoc) protection strategy is widely favored due to its mild deprotection conditions. altabioscience.commasterorganicchemistry.comiris-biotech.de N-Fmoc-cyclopropyl alanine (B10760859), as a protected amino acid, is designed for seamless integration into standard SPPS protocols.
Compatibility with Fmoc-SPPS Protocols
The Fmoc protecting group on the α-amine of cyclopropyl (B3062369) alanine ensures its compatibility with the iterative cycles of deprotection and coupling that characterize Fmoc-SPPS. iris-biotech.de The standard procedure involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide using a weak base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.commasterorganicchemistry.com Subsequently, the incoming N-Fmoc-cyclopropyl alanine is activated and coupled to the newly liberated N-terminus. This cycle is repeated to elongate the peptide chain. iris-biotech.de The acid-labile side-chain protecting groups used in Fmoc chemistry are orthogonal to the base-labile Fmoc group, ensuring their stability throughout the synthesis until the final cleavage and deprotection step, which is typically performed with a strong acid like trifluoroacetic acid (TFA). altabioscience.commasterorganicchemistry.com
Coupling Efficiencies and Challenges in Incorporation
The efficiency of coupling any amino acid in SPPS is crucial for obtaining high yields of the desired peptide. While this compound is generally compatible with standard coupling reagents, its unique structure can present challenges. The steric bulk of the cyclopropyl group may hinder the coupling reaction, potentially leading to lower efficiencies compared to less bulky amino acids. researchgate.net In cases of difficult couplings, strategies such as double coupling, using more potent activating reagents (e.g., HATU, HCTU), or extending the coupling time can be employed to drive the reaction to completion. nih.gov Some studies have reported that certain protected amino acids can exhibit poor coupling efficiency due to side reactions like lactamization, although this has not been specifically detailed for this compound. researchgate.net
Table 1: Factors Influencing Coupling Efficiency in SPPS
| Factor | Description | Potential Impact on this compound | Mitigation Strategies |
| Steric Hindrance | The bulky nature of the cyclopropyl group can impede access to the reactive carboxyl group. | Reduced reaction rates and incomplete coupling. | Use of stronger coupling reagents, extended reaction times, higher temperatures (microwave synthesis). tudublin.ie |
| Peptide Sequence | The amino acid preceding the insertion site can influence coupling efficiency. | A bulky preceding residue can exacerbate steric hindrance. | Optimization of the synthetic route by altering the sequence if possible. |
| Coupling Reagents | The choice of activating agent affects the rate and completeness of the reaction. | Standard reagents may be insufficient for efficient coupling. | Employing highly efficient uronium/guanidinium or phosphonium-based reagents like HATU, HCTU, or PyBOP. nih.govtudublin.ie |
| Solvent | The reaction medium can affect the solubility of reactants and the swelling of the resin. | Poor solvation can lead to decreased reaction rates. | Use of polar aprotic solvents like DMF or NMP. |
Minimizing Side Reactions During SPPS
Several side reactions can occur during Fmoc-SPPS, potentially leading to impurities and reduced yields. iris-biotech.de While not all are specific to this compound, they are general considerations during its incorporation.
Diketopiperazine (DKP) Formation: This intramolecular cyclization can occur after the deprotection of the second amino acid, leading to the cleavage of the dipeptide from the resin. iris-biotech.demesalabs.com While certain amino acids like proline are particularly prone to this, the sequence context is critical. researchgate.net
Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to the loss of stereochemical integrity, particularly for amino acids with side chains that can stabilize a carbanion intermediate. researchgate.net The cyclopropyl group's electronic properties should be considered in this context.
Aspartimide Formation: For sequences containing aspartic acid, base-catalyzed intramolecular cyclization can form a stable five-membered ring, which can lead to side products. iris-biotech.de
Piperidinyl-alanine Formation: This can occur with C-terminal cysteine residues through a β-elimination reaction followed by the addition of piperidine. iris-biotech.de
To mitigate these side reactions, careful selection of coupling reagents, reaction conditions, and protecting groups for other residues in the peptide chain is essential. iris-biotech.de
Solution-Phase Peptide Synthesis Strategies
While less common for long peptides, solution-phase synthesis offers advantages for the production of shorter peptides and for large-scale synthesis. masterorganicchemistry.comgoogle.com
Considerations for Solution-Phase Coupling
In solution-phase synthesis, both the N-terminus and the C-terminus of the amino acids must be appropriately protected to ensure selective peptide bond formation. masterorganicchemistry.com For incorporating this compound, its carboxyl group would typically be activated using a coupling reagent, similar to SPPS, before reacting with the free amine of another amino acid or peptide fragment in solution. google.com Key considerations include:
Solubility: All reactants, including the protected amino acids and the growing peptide chain, must remain soluble in the chosen solvent system.
Purification: After each coupling step, the product must be isolated and purified, which can be more time-consuming than the simple filtration and washing steps in SPPS.
Side Reactions: As in SPPS, side reactions such as racemization and the formation of by-products from the coupling reagents must be minimized through careful control of reaction conditions. researchgate.net The use of specific coupling agents can help suppress these unwanted reactions. researchgate.net
Site-Specific Incorporation Techniques
Beyond chemical synthesis, methods exist for the site-specific incorporation of non-canonical amino acids into proteins, often leveraging the cell's translational machinery. While detailed exploration is extensive, the principle involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid—in this case, a cyclopropyl alanine derivative—and incorporates it in response to a specific codon, often a nonsense or rare codon. nih.govmdpi.com This biological approach allows for the precise placement of the unique residue within a large protein, a feat that is challenging for total chemical synthesis. mdpi.comscispace.com Research has shown that β-cyclopropyl alanine can be efficiently translated, although challenges with initiation have been noted. nih.gov
Analogous Peptide Synthesis (e.g., Osteostatin (B167076) Analogues, Hormaomycin (B1249932) Analogues)
The unique structural features of cyclopropyl alanines have been exploited in the synthesis of analogues of complex natural peptides, such as osteostatin and hormaomycin, to probe structure-activity relationships and develop new therapeutic agents.
Osteostatin Analogues
Researchers have successfully synthesized an analogue of the therapeutic peptide osteostatin by replacing a serine residue with a cyclopropane-containing amino acid, specifically a 2,3-methano-homoserine analogue. acs.org This was achieved using automated Fmoc-based solid-phase peptide synthesis (SPPS). acs.org The synthesis demonstrated excellent compatibility with standard SPPS methods. acs.org The Fmoc-protected cyclopropane (B1198618) amino acid was successfully coupled to the growing peptide chain, which was anchored to a 2-chlorotrityl chloride (CTC) resin. acs.org The study reported quantitative coupling efficiency for the addition of the cyclopropane amino acid to an alanine residue and a 68% coupling efficiency when arginine was coupled to the cyclopropane residue already incorporated in the peptide. acs.org This work serves as a proof-of-concept for incorporating cyclopropane-constrained amino acids into functionally rich therapeutic peptides like osteostatin. acs.org
Hormaomycin Analogues
Hormaomycin is a potent, naturally occurring octadepsipeptide with antibiotic properties. beilstein-journals.orgresearchgate.net Its structure contains a unique 3-(trans-2'-nitrocyclopropyl)alanine residue. researchgate.netacs.org Scientists have synthesized several new analogues of hormaomycin by replacing this native residue with N-Fmoc-protected [2-mono(di,tri)fluoromethylcyclopropyl]alanine residues. beilstein-journals.orggoettingen-research-online.de The synthesis involved a complex, multi-step solution-phase approach. beilstein-journals.orggoettingen-research-online.de The assembly sequence began by condensing an N-Fmoc-protected isoleucine (Ile) with an N-Z-protected (β-Me)Phe-OH. goettingen-research-online.de Following a series of coupling and deprotection steps, the N-Fmoc-protected fluorinated cyclopropylalanine building blocks were incorporated into the peptide chain to yield the final hormaomycin analogues. beilstein-journals.orggoettingen-research-online.de This strategic replacement allows for the investigation of how modifications to the cyclopropyl ring affect the biological activity of the parent compound. researchgate.net
| Peptide Analogue | Incorporated Cyclopropyl Amino Acid | Synthetic Strategy | Key Findings | Reference |
|---|---|---|---|---|
| Osteostatin Analogue | Fmoc-2,3-methano-homoserine | Automated Fmoc-SPPS on CTC resin | Demonstrated compatibility with standard SPPS; coupling efficiency was quantitative to alanine and 68% for arginine coupling to the cyclopropane residue. | acs.org |
| Hormaomycin Analogues | N-Fmoc-(2R,1'R,2'R)-[3-(mono-, di-, or tri-)fluoromethylcyclopropyl]alanines | Multi-step solution-phase synthesis | Successfully incorporated fluorinated cyclopropyl alanine residues to create novel hormaomycin analogues for structure-activity relationship studies. | beilstein-journals.orggoettingen-research-online.de |
Strategies for Creating Complex and Diverse Peptide Sequences
The incorporation of this compound is a powerful strategy for creating structurally diverse peptide libraries with potentially enhanced pharmacological profiles. chemimpex.com The cyclopropyl moiety can improve properties such as solubility and bioavailability, making it a valuable tool in drug discovery. chemimpex.com
The primary method for incorporating this compound into peptides is Fmoc-based solid-phase peptide synthesis (SPPS) . uci.edu This automated or semi-automated process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. uci.eduthermofisher.com Each cycle consists of two main steps: the deprotection of the N-terminal Fmoc group (typically with a piperidine solution) to expose a free amine, followed by the coupling of the next Fmoc-protected amino acid, which is activated by a coupling reagent like HATU or HBTU. uci.eduthermofisher.com
However, the synthesis of complex peptides, particularly those containing hydrophobic or sterically hindered sequences, can be challenging and may lead to aggregation and incomplete reactions. nih.gov To address these "difficult sequences," several specialized strategies can be employed:
Optimized Coupling Reagents: The choice of coupling reagent and additives (e.g., HATU/DIEA) is critical for ensuring efficient peptide bond formation, especially when incorporating bulky non-canonical amino acids. beilstein-journals.orgnih.gov
Backbone Protection: One advanced strategy involves the temporary protection of the peptide backbone's amide nitrogen. The N-dicyclopropylmethyl (Dcpm) group, for instance, has been used as an amide bond protectant. nih.gov By introducing an N-Dcpm-protected amino acid (e.g., Fmoc-(Dcpm)Gly-OH) at specific points, it is possible to disrupt the interchain hydrogen bonding that leads to on-resin aggregation, thereby improving coupling and deprotection efficiency for difficult sequences. nih.gov
Pseudopeptide Synthesis: Incorporating cyclopropyl alanines is part of a broader strategy of creating pseudopeptides or peptidomimetics. nih.gov These molecules contain non-standard chemical structures, such as the constrained cyclopropyl ring, in place of natural amino acid residues to enhance metabolic stability and bioactivity. nih.gov
The use of this compound and its derivatives allows for the creation of conformationally constrained peptides, which is a key approach in the rational design of new pharmaceutical products. researchgate.netgla.ac.uk
| Strategy | Description | Application/Advantage | Reference |
|---|---|---|---|
| Standard Fmoc-SPPS | Sequential addition of N-Fmoc-protected amino acids to a solid support, with cycles of deprotection and coupling. | A versatile and widely used method for incorporating both natural and non-canonical amino acids like cyclopropyl alanine. | chemimpex.comuci.edu |
| Use of Potent Coupling Reagents | Employing highly efficient activating reagents such as HATU in the coupling step. | Overcomes steric hindrance and promotes complete coupling, which is crucial for bulky residues. | beilstein-journals.orgnih.gov |
| Backbone Protection (e.g., Dcpm) | Introducing a temporary protecting group on the amide nitrogen of the peptide backbone. | Ameliorates aggregation effects in "difficult sequences," leading to improved synthesis yields and purity. | nih.gov |
| Peptidomimetic Design | The rational incorporation of non-natural residues to create analogues with improved properties. | The cyclopropyl group introduces conformational constraints, enhancing stability and biological activity. | nih.govnih.gov |
Conformational and Structural Engineering Through N Fmoc Cyclopropyl Alanine
Conformational Constraints Imposed by the Cyclopropyl (B3062369) Moiety
The rigid, three-membered ring of the cyclopropyl group is a key feature of N-Fmoc-cyclopropyl alanine (B10760859), imparting significant structural rigidity. cymitquimica.com This inherent stiffness has profound effects on the conformational freedom of peptides into which it is incorporated.
Impact on Main Chain and Side Chain Conformation
The presence of a cyclopropyl group, a derivative of the amino acid alanine, can significantly influence the biological activity and interactions of a compound. cymitquimica.com Its strained and rigid nature directly affects the molecule's conformation and reactivity. cymitquimica.com When integrated into a peptide, the cyclopropyl moiety restricts the available conformational space for both the main peptide chain and its own side chain. Research on related cyclopropane-containing amino acids has demonstrated that these residues can force peptides into specific arrangements, such as a C7 conformation, which can lead to more effective interactions with receptor sites. sci-hub.se For instance, studies on a severely conformationally restricted cyclopropane (B1198618) analogue of phenylalanine, (R,R)-1-amino-2,3-diphenylcyclopropane-1-carboxylic acid (c3diPhe), have shown that it tends to fold peptides into distinct secondary structures. nih.gov
Influence on Secondary Structure Formation in Peptides (e.g., Helices, β-Turns)
The conformational rigidity imparted by cyclopropyl-containing amino acids makes them potent inducers of specific secondary structures within peptides. Research indicates that cyclopropane analogues of amino acids can promote the formation of β-turns and 3(10)-helices. nih.govresearchgate.net For example, 1-aminocyclopropane carboxylic acid (Ac3c) and its derivatives show a high preference for occupying the i+2 position of β-turns. nih.gov This ability to stabilize turns is crucial in designing peptides with specific folded geometries. Furthermore, studies on homo-oligomers of a chiral cyclopropane δ-amino acid have revealed the formation of stable 14-helical structures in solution, a testament to the powerful conformational control exerted by the cyclopropane ring. researchgate.net
The following table summarizes the influence of cyclopropyl-containing amino acids on peptide secondary structures based on various studies:
| Amino Acid Analogue | Observed Secondary Structure | Reference |
| 1-amino-1-cyclopropane carboxylic acid (Ac3c) | Induces γ-turns | sci-hub.se |
| (R,R)-1-amino-2,3-diphenylcyclopropane-1-carboxylic acid (c3diPhe) | Promotes β-turns and 3(10)-helices | nih.gov |
| Chiral cyclopropane δ-amino acid | Forms stable 14-helical structures | researchgate.net |
Modulation of Peptide Flexibility and Rigidity
The ability to control the flexibility and rigidity of a peptide chain is paramount in the design of biologically active molecules. N-Fmoc-cyclopropyl alanine serves as a valuable tool in this endeavor by enabling the creation of peptidomimetics with well-defined three-dimensional structures.
Design of Peptidomimetics with Defined Conformations
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and receptor selectivity. The incorporation of conformationally constrained amino acids like this compound is a cornerstone of peptidomimetic design. cymitquimica.comsci-hub.se By restricting the peptide's conformational freedom, researchers can stabilize a specific bioactive conformation, potentially leading to higher potency and selectivity for a target receptor. nih.gov This approach has been successfully used to develop analogs of endogenous opioid peptides with improved receptor selectivity. nih.gov The rigid nature of the cyclopropyl group helps to pre-organize the peptide into a conformation that is favorable for binding, reducing the entropic penalty upon interaction with its target. sci-hub.se
Comparison with Other Conformationally Restricted Amino Acids (e.g., N-Alkylated, Cα-to-Cα Cyclized)
This compound is part of a broader class of conformationally restricted amino acids used in peptide science. Other common strategies to reduce peptide flexibility include N-alkylation and Cα-to-Cα cyclization.
N-Alkylated Amino Acids: Introducing an alkyl group onto the amide nitrogen (N-alkylation) can restrict the rotation around the ω (omega) torsion angle, favoring a cis or trans amide bond conformation. However, this modification can sometimes disrupt hydrogen bonding patterns essential for certain secondary structures. rsc.org
Cα-to-Cα Cyclized Amino Acids: These amino acids, such as 1-aminocyclopentane-1-carboxylic acid (Ac5c), also impose significant conformational restrictions. chim.it The rigidity they confer is comparable to that of cyclopropane derivatives, and they are also known to induce β-turns and helical structures. chim.it The choice between different types of constrained amino acids often depends on the specific desired conformation and the synthetic accessibility of the building block.
The following table provides a comparative overview of different types of conformationally restricted amino acids:
| Type of Restriction | Example | Primary Conformational Effect |
| Side-chain cyclization | This compound | Restricts Φ and Ψ torsion angles, promotes turns and helices. |
| N-alkylation | N-methylated amino acids | Restricts ω torsion angle, can influence cis/trans isomerism. rsc.org |
| Cα-to-Cα cyclization | 1-aminocyclopentane-1-carboxylic acid (Ac5c) | Restricts Φ and Ψ torsion angles, induces β-turns and helices. chim.it |
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-cyclopropyl-L-alanine sigmaaldrich.com |
| c3diPhe | (R,R)-1-amino-2,3-diphenylcyclopropane-1-carboxylic acid nih.gov |
| Ac3c | 1-amino-1-cyclopropane carboxylic acid sci-hub.se |
| Ac5c | 1-amino-cyclopentane carboxylic acid chim.it |
| N-Fmoc-alanine | N-((9H-fluoren-9-yl)methoxy)carbonyl-L-alanine |
Stereochemical Influence on Peptide Architecture
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their structure and, consequently, their function. This compound, a derivative of alanine featuring a cyclopropyl ring, introduces rigid conformational constraints that profoundly influence the three-dimensional architecture of a peptide. This stereochemical engineering is pivotal in designing peptides with tailored properties.
Diastereomeric Effects on Conformational Preferences
The introduction of a cyclopropyl group onto the alanine side chain severely restricts the rotational freedom around the chi (χ) angles, which in turn influences the allowable backbone dihedral angles (phi, φ, and psi, ψ). While standard alanine peptides have a natural tendency to adopt conformations like the poly-l-proline II (PII) helix, the rigid cyclopropyl moiety forces the local peptide segment into a more defined and predictable orientation. nih.govnih.gov
The conformational landscape of a peptide containing cyclopropyl alanine is therefore a direct consequence of its diastereomeric form. Each unique stereoisomer will preferentially adopt a specific backbone geometry, effectively locking the peptide into a distinct shape, such as a specific type of β-turn or an extended structure. gla.ac.uk This conformational rigidity is a key tool for peptide design, allowing for the creation of structures with well-defined topographies. researchgate.net
| Amino Acid Residue | Key Stereochemical Feature | Relative Conformational Freedom | Likely Preferred Conformations |
|---|---|---|---|
| L-Alanine | L-configuration at α-carbon | High | Poly-proline II (PII), β-extended nih.gov |
| Cyclopropyl Alanine (Diastereomer A) | Specific stereochemistry at α-carbon and cyclopropyl ring | Low | Constrained (e.g., specific β-turn) |
| Cyclopropyl Alanine (Diastereomer B) | Different stereochemistry from Diastereomer A | Low | Constrained (e.g., different turn or extended structure) |
Implications for Receptor Binding and Specificity
The precise three-dimensional structure of a peptide is paramount for its interaction with biological targets like receptors and enzymes. chemimpex.com By enforcing a specific conformation, the stereochemistry of an incorporated cyclopropyl alanine residue can have profound implications for binding affinity and selectivity. A pre-organized, rigid conformation that matches the receptor's binding pocket can lead to a significant enhancement in binding, as less of an entropic penalty is paid upon binding.
Research on enkephalin analogues containing the structurally related cyclopropyl phenylalanine provides a clear demonstration of this principle. In a study where four different diastereomers of the peptide were synthesized, only those containing a specific stereoisomer (Z-cyclopropyl phenylalanine) exhibited strong binding affinity for rat brain opioid receptors. nih.gov The other diastereomers showed negligible binding, underscoring that a precise stereochemical arrangement is critical for biological activity.
| Peptide Diastereomer | Cyclopropyl Phenylalanine Configuration | Relative Receptor Binding Affinity |
|---|---|---|
| Diastereomer 1 | (2S, 3R) - E | Weak/Negligible |
| Diastereomer 2 | (2S, 3S) - Z | Strong |
| Diastereomer 3 | (2R, 3S) - E | Weak/Negligible |
| Diastereomer 4 | (2R, 3R) - Z | Strong |
Further evidence for the critical role of amino acid stereochemistry comes from studies of muramyl dipeptide (MDP). The inflammatory potential of MDP was found to be strictly dependent on the stereochemistry of its first amino acid. nih.gov Isomers containing L-alanine induced a significant inflammatory response (TNF-α secretion), whereas isomers with D-alanine at the same position were inactive. nih.gov This "on/off" switch based on a single stereocenter highlights the exquisite specificity of biological receptors.
Therefore, the use of a specific this compound diastereomer in peptide synthesis is a deliberate design choice to engineer a particular peptide architecture. This structural control is instrumental in developing peptides with high affinity and specificity for their intended biological targets, which is a cornerstone of rational drug design. chemimpex.com
Pharmacological and Biological Implications of Peptides Incorporating N Fmoc Cyclopropyl Alanine
Enhancement of Peptide Bioactivity and Pharmacokinetic Properties
The cyclopropyl (B3062369) group, once incorporated into a peptide sequence via its N-Fmoc-protected precursor, acts as a powerful modulator of the peptide's physicochemical and biological characteristics. Its rigid, three-membered ring structure introduces conformational restrictions that can pre-organize the peptide into a bioactive conformation, enhancing its interaction with biological targets and improving its drug-like properties. nih.govupc.edu
A primary obstacle in the development of peptide-based drugs is their rapid degradation by proteases in the body. nih.govmdpi.com The introduction of cyclopropyl alanine (B10760859) into a peptide sequence significantly enhances its resistance to enzymatic cleavage. acs.orgnih.gov Proteases recognize and cleave peptide bonds based on the specific conformations and side chains of natural L-amino acids. The unnatural structure and conformational rigidity imposed by the cyclopropyl group disrupt these recognition sites, rendering the peptide less susceptible to proteolytic hydrolysis. nih.govupc.edu This modification is a widely used tool for improving the metabolic stability of a molecule. researchgate.net Bicyclic peptides, which feature even greater conformational rigidity, have been shown to exhibit exceptional proteolytic stability, with one example retaining 96% of its activity after 24 hours of incubation with chymotrypsin. researchgate.net This increased stability leads to a longer in vivo half-life, a crucial attribute for a therapeutic agent. mdpi.com
Table 1: Comparison of Proteolytic Stability in Modified vs. Unmodified Peptides
| Peptide Type | Modification Strategy | Rationale for Stability | Representative Finding | Citation |
| Linear Peptide | Standard L-amino acids | Susceptible to protease recognition and cleavage. | Rapid degradation in vivo and in vitro. | nih.gov |
| Modified Peptide | Incorporation of non-canonical amino acids (e.g., cyclopropyl alanine) | The unnatural structure disrupts protease recognition sites. | The cyclopropyl group conformationally restricts peptides, preventing proteolytic hydrolysis. | nih.gov |
| Cyclic Peptide | Head-to-tail or side-chain cyclization | Reduced conformational freedom hinders access for proteases. | Cyclic peptides are generally more resistant to proteolytic degradation than their linear counterparts. | nih.gov |
| Bicyclic Peptide | Two-ring structure | High conformational rigidity sterically shields cleavage sites. | Retained 96% activity after 24-hour incubation with chymotrypsin. | researchgate.net |
For peptides to target intracellular proteins, they must be able to cross the cell membrane, a significant challenge for large, polar molecules. nih.govacs.org Incorporating cyclopropyl alanine can improve membrane permeability. This is attributed to the replacement of a polar N-H unit in the peptide bond with a more lipophilic, N-alkylated structure, which cyclopropyl alanine can provide, thereby increasing passive membrane diffusion. nih.govnih.gov This modification reduces the energy required for the desolvation of the amide bond as the peptide moves from an aqueous environment into the hydrophobic lipid bilayer. acs.org Studies on "cycloalanine" (CyAla), a related N-alkylated residue, demonstrated a significant improvement in cell permeability compared to both linear and standard cyclic peptides. nih.gov The introduction of hydrophobic motifs and the reduction of hydrogen bond donors are key strategies for enhancing the cell penetration of peptides. acs.org
Table 2: Effect of "Cycloalanine" (CyAla) Incorporation on Cell Permeability
| Peptide | Modification | Relative Intracellular Fluorescence (Cell Permeability) | Conclusion | Citation |
| cRBP-FDA | Standard cyclic peptide | Low | Poor cell permeability is a general characteristic of peptides of this size. | nih.gov |
| cCyAla3,4-FDA | di-Cycloalanine substituted | High | The CyAla strategy significantly improves cell permeability over standard cyclization. | nih.gov |
| cMeAla3,4-FDA | di-N-methylalanine substituted | Moderate | The CyAla strategy may provide more cell-permeable molecules than traditional N-methylation. | nih.gov |
The biological activity of a peptide is dependent on its ability to adopt a specific three-dimensional shape to bind to its target receptor or enzyme. upc.edu The conformational flexibility of linear peptides often means that only a small fraction of the molecules are in the active conformation at any given time, which can lead to lower potency and off-target effects. nih.gov The rigid cyclopropyl group can lock the peptide's backbone and side chains into a fixed orientation that mimics the ideal binding conformation. researchgate.netacs.org This pre-organization reduces the entropic penalty of binding, leading to a significant increase in binding affinity (potency) and selectivity for the intended biological target. nih.govchemimpex.com For example, conformationally restricted analogues of the neuropeptide glutamate (B1630785), using a cyclopropyl ring, demonstrated potent and selective affinity for specific glutamate receptor subtypes. unl.pt
Applications in Drug Discovery and Development
The advantageous properties conferred by cyclopropyl alanine make its N-Fmoc protected form a valuable building block in the design of next-generation peptide and peptidomimetic drugs. chemimpex.comchemimpex.com
The ability to simultaneously improve stability, permeability, and potency makes cyclopropyl alanine a highly attractive component in drug design. researchgate.netnih.gov Its incorporation is a key strategy for transforming peptide leads, which are often discovered through screening libraries, into viable drug candidates with improved pharmacokinetic profiles. nih.govchemimpex.com A notable example is in the development of Boceprevir, a first-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. In the optimization process, replacing a leucine (B10760876) residue with cyclopropylalanine at a key position (P2) was a critical step that contributed to enhanced enzyme-binding affinity and potency. xiahepublishing.com
Table 3: Optimization of HCV Protease Inhibitors with Cyclopropyl Alanine Derivatives
| Compound | Key Residue at P2 | Enzyme Binding Affinity (Ki*) | Cellular Potency (EC90) | Citation |
| Analog 5 | Leucine | 630 nM | Not Reported | xiahepublishing.com |
| Analog 6 | N-methyl-L-alanine | 60 nM | >5000 nM | xiahepublishing.com |
| Analog 8 | Cyclopropyl proline | 11 nM | Not Reported | xiahepublishing.com |
| Analog 9 | gem-dimethyl cyclopropyl proline | 1.4 nM | 90 nM | xiahepublishing.com |
Protein-protein interactions (PPIs) represent a large and challenging class of drug targets, often characterized by large, flat, and featureless binding surfaces. nih.govajwilsonresearch.com Peptides and peptidomimetics are well-suited to inhibit such interactions due to their larger surface area compared to traditional small molecules. mdpi.com The incorporation of constrained amino acids like cyclopropyl alanine is crucial for developing potent PPI inhibitors. acs.org By mimicking the secondary structure of a native binding partner, such as an α-helix, these modified peptides can effectively disrupt the PPI. ajwilsonresearch.com The enhanced proteolytic stability and cell permeability afforded by cyclopropyl alanine are particularly vital for targeting intracellular PPIs, which are implicated in numerous diseases, including cancer. mdpi.comnih.gov Techniques like alanine scanning are used to identify "hot spot" residues essential for binding, guiding the design of these potent peptide modulators. nih.govchemrxiv.org
Strategies for Targeting Specific Biological Pathways
The introduction of N-Fmoc-cyclopropyl alanine into peptide sequences is a key strategy for developing novel therapeutics that can selectively target various biological pathways. chemimpex.com The cyclopropyl group's distinct structure can result in compounds with heightened selectivity and potency. chemimpex.com This makes it a valuable component for medicinal chemists aiming to design more effective therapeutic agents. chemimpex.com Peptides containing β-amino acids, a category that includes derivatives of cyclopropyl alanine, have been shown to modulate the conformation and dynamics of native peptides, which can be crucial for targeting specific protein-protein interactions or receptors. acs.org
The ability to precisely control the three-dimensional shape of peptides by incorporating residues like cyclopropyl alanine allows for the specific spatial arrangement of functional groups. acs.org This is critical for achieving high-affinity binding to biological targets such as G-protein-coupled receptors (GPCRs) and integrins. acs.org For instance, mimicking the α-helical or β-sheet structures that are often involved in protein-protein interactions can be achieved with greater precision using such modified amino acids. acs.org
Role in Bioconjugation and Bioconjugates
This compound plays a significant role in the field of bioconjugation. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is instrumental in this process, as it facilitates selective chemical reactions. chemimpex.com This allows for the controlled attachment of the peptide to other biomolecules, a critical step in creating targeted drug delivery systems. chemimpex.com
The process of bioconjugation leverages the unique properties of the modified amino acid to link peptides to larger molecules like antibodies, polymers, or nanoparticles. This can enhance the therapeutic efficacy of the peptide by improving its pharmacokinetic profile, increasing its stability in biological fluids, and directing it to specific tissues or cells. The versatility of Fmoc chemistry allows for the deprotection and subsequent conjugation at a specific site within the peptide sequence, ensuring a homogenous and well-defined bioconjugate.
Exploration in Specific Biological Contexts
The unique properties of peptides containing this compound have prompted their exploration in a variety of specific biological contexts.
Research in Neuroscience and Neuropeptide Studies
In the realm of neuroscience, the structural constraints provided by cyclopropyl alanine are of particular interest for designing potent and selective ligands for neuronal receptors. For example, in the development of kappa opioid receptor (KOR) antagonists, modifications at the N-terminus of peptide analogs, including the introduction of cyclopropylmethyl groups, have resulted in analogs with the highest KOR affinities. researchgate.net The dynorphin (B1627789) A analog, zyklophin, which is a KOR selective antagonist, has been the subject of structure-activity relationship studies where such modifications have proven crucial for enhancing potency. researchgate.net Furthermore, the use of unnatural amino acids is a recognized strategy for investigating signal transduction pathways and gene regulation, which are fundamental aspects of neuroscience research. sigmaaldrich.com
Potential in Antimicrobial Peptide (AMP) Development
The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. upd.edu.ph The incorporation of unnatural amino acids like cyclopropyl alanine into antimicrobial peptides (AMPs) is a promising strategy. plos.org These modifications can enhance the structural diversity of peptides, which is valuable in designing bioactive molecules with improved pharmacological properties. chemimpex.com The introduction of such residues can influence the helical structure of the peptide, a key factor in the antimicrobial activity of many AMPs. plos.org For instance, studies on synthetic analogues of α-melanocyte-stimulating hormone (α-MSH) have shown that substitutions with non-natural amino acids can lead to broad-spectrum antimicrobial activity against both bacteria and fungi. plos.org The cyclopropyl group, being a more hydrolytically stable mimic of certain natural residues, could contribute to the development of more robust AMPs. tudublin.ie
Protein Engineering Applications
This compound is also utilized in protein engineering to design novel proteins with enhanced stability and activity. chemimpex.com The incorporation of non-canonical amino acids provides a powerful tool for modifying protein backbones and side chains, leading to altered protein properties. mdpi.com This is advantageous in various biotechnology applications. The fixed side-chain orientation conferred by the cyclopropyl ring can increase enzymatic stability and receptor selectivity. nih.gov
Structure-Activity Relationship (SAR) Studies in Peptide Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, and this compound is a valuable tool in this research. chemimpex.com Its distinct structure allows scientists to systematically investigate how specific structural modifications affect the biological activity of a peptide. chemimpex.com This aids in the optimization of lead compounds in pharmaceutical research. chemimpex.com
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies
Future research in this area could focus on:
Improved Solid-Phase Peptide Synthesis (SPPS) Protocols: Optimizing coupling conditions and reagents for the efficient incorporation of the sterically demanding N-Fmoc-cyclopropyl alanine (B10760859) into peptide sequences during automated solid-phase synthesis. nih.govbham.ac.uk This includes investigating alternative activating agents and solvent systems to minimize side reactions and improve coupling efficiency. google.com
Enzymatic and Chemoenzymatic Approaches: Exploring the use of enzymes or a combination of chemical and enzymatic steps for the synthesis of N-Fmoc-cyclopropyl alanine. researchgate.net This could offer a more environmentally friendly and highly selective alternative to traditional chemical synthesis.
A recent improved method for synthesizing noncanonical cyclopropane (B1198618) amino acids avoids neurotoxic oxidants and precious metal catalysts by utilizing an intramolecular isocyanate trapping via a Hofmann rearrangement. nih.gov This approach allows for the synthesis of enantioenriched and diastereopure bicyclic carbamates, which can be further modified and incorporated into peptides. nih.gov
Advanced Spectroscopic and Computational Analyses of this compound-Containing Peptides
Understanding the three-dimensional structure and conformational dynamics of peptides containing this compound is essential for rational drug design. The cyclopropyl (B3062369) group imposes significant conformational restrictions on the peptide backbone, which can be leveraged to design peptides with specific secondary structures and enhanced binding affinities.
Future research directions include:
High-Resolution Spectroscopic Techniques: Employing advanced NMR spectroscopy techniques, such as residual dipolar couplings (RDCs) and paramagnetic relaxation enhancement (PRE), to obtain detailed structural information on cyclopropyl-containing peptides in solution. Vibrational spectroscopy, including IR and Raman, can also provide insights into the molecular integrity and hydrogen bonding of these peptides. researchgate.net
Computational Modeling and Simulation: Utilizing molecular dynamics (MD) simulations and quantum mechanics (QM) calculations to predict the conformational preferences of peptides incorporating this compound. nih.govnih.gov These computational studies can guide the design of peptides with desired structural properties and predict their binding affinity to target proteins. mdpi.com Alanine scanning mutagenesis simulations can also estimate the contribution of individual residues to binding affinity. nih.gov
| Technique | Application in this compound Peptide Research | Potential Insights |
|---|---|---|
| High-Resolution NMR Spectroscopy | Detailed 3D structure determination in solution. | Precise dihedral angle constraints, inter-proton distances, and overall peptide fold. |
| Vibrational Spectroscopy (IR/Raman) | Analysis of molecular vibrations and functional groups. | Confirmation of molecular integrity, secondary structure elements (e.g., β-turns), and hydrogen bonding networks. researchgate.net |
| Molecular Dynamics (MD) Simulations | Prediction of conformational ensembles and dynamics. | Understanding peptide flexibility, dominant conformations, and the influence of the cyclopropyl group on backbone structure. nih.govnih.gov |
| Quantum Mechanics (QM) Calculations | Accurate calculation of electronic structure and properties. | Detailed analysis of non-covalent interactions involving the cyclopropyl ring and prediction of spectroscopic parameters. |
Expanding the Scope of Therapeutic Applications
The unique structural and chemical properties imparted by cyclopropyl alanine make it an attractive building block for a wide range of therapeutic peptides. chemimpex.comchemimpex.com The enhanced stability against enzymatic degradation is a significant advantage for developing peptide-based drugs. google.comgoogle.com
Potential therapeutic areas for exploration include:
Enzyme Inhibitors: The constrained conformation of cyclopropyl-containing peptides can lead to potent and selective enzyme inhibitors. google.comgoogle.com
Peptide Hormones and Analogs: Incorporating cyclopropyl alanine into peptide hormones can enhance their bioactivity and prolong their half-life. google.comgoogle.com
Antimicrobial Peptides: The rigid structure of these peptides may improve their ability to disrupt bacterial membranes.
Neuroactive Peptides: Cyclopropyl alanine-containing peptides are being investigated for their potential effects on neurotransmitter systems. chemimpex.com
Research has shown that cyclopropyl amino acids can stabilize peptides against cleavage by enzymes and hydrolysis by acids, which is a significant pharmacological advantage. google.com
Integration with High-Throughput Screening and Combinatorial Library Design
To accelerate the discovery of new therapeutic peptides, the synthesis of this compound needs to be integrated with modern drug discovery platforms.
Key strategies include:
Combinatorial Chemistry: The use of this compound as a building block in the "mix and split" synthesis of one-bead-one-compound (OBOC) libraries allows for the rapid generation of a vast number of diverse peptide sequences. imperial.ac.ukmdpi.com
High-Throughput Screening (HTS): Developing and applying HTS assays to screen large combinatorial libraries of cyclopropyl-containing peptides for desired biological activities. nih.govnih.gov This can be achieved through various methods, including biochemical and cell-based assays. nih.gov
Computational Library Design: Employing computational methods to design focused libraries of cyclopropyl-containing peptides with a higher probability of interacting with a specific biological target. nih.govrsc.org This approach, often termed ProSAR, helps in optimizing the pharmacophoric features of the library. nih.gov
| Strategy | Description | Advantage for this compound Peptides |
|---|---|---|
| Combinatorial Library Synthesis | Generation of large, diverse peptide libraries using methods like split-and-pool synthesis. imperial.ac.uk | Rapid exploration of a vast chemical space to identify novel bioactive peptides containing the cyclopropyl moiety. |
| High-Throughput Screening (HTS) | Automated screening of large numbers of compounds for biological activity. nih.gov | Efficient identification of "hit" compounds from cyclopropyl peptide libraries. nih.gov |
| Computational Library Design | Use of computer models to design focused libraries with desired properties. nih.govrsc.org | Increases the efficiency of the discovery process by prioritizing the synthesis of peptides with higher predicted activity. |
Addressing Remaining Challenges in Peptide Design and Delivery
Despite the promise of peptide therapeutics, challenges related to their delivery and bioavailability remain. nih.gov The incorporation of non-canonical amino acids like cyclopropyl alanine can help address some of these issues, but further research is needed. researchgate.net
Future efforts should focus on:
Improving Cell Permeability: While the cyclopropyl group can enhance metabolic stability, strategies to improve the ability of these peptides to cross cell membranes are crucial for targeting intracellular proteins. nih.gov This may involve modifications such as N-methylation or the attachment of cell-penetrating peptides. nih.gov
Overcoming Proteolytic Instability: Although cyclopropyl alanine enhances stability, the rest of the peptide sequence may still be susceptible to degradation. mdpi.com Further modifications, such as the incorporation of other non-canonical amino acids or cyclization, can improve resistance to proteases. nih.govmdpi.com
Developing Novel Delivery Systems: Encapsulating cyclopropyl-containing peptides in nanoparticles or other delivery vehicles can protect them from degradation and improve their pharmacokinetic profiles. nih.gov
The introduction of non-canonical amino acids is a key strategy for creating designer peptides with improved drug-like properties. researchgate.net However, the iterative cycle of design, synthesis, testing, and analysis with an expanding set of building blocks presents new challenges that require innovative solutions. researchgate.net
Q & A
Q. What are the standard synthetic routes for N-Fmoc-cyclopropyl alanine, and how is enantiomeric purity ensured?
this compound is synthesized via Fmoc-protection of the cyclopropyl alanine precursor under anhydrous conditions. A typical protocol involves reacting (2R,1'R,2'R)-3-(2'-difluoromethyl cyclopropyl)alanine with Fmoc-OSu in acetonitrile, followed by pH adjustment to 1 for precipitation. Enantiomeric purity is ensured through chiral HPLC and confirmed by optical rotation measurements ([α]D values) and NMR analysis of diastereomeric derivatives. For example, the synthesis of Fmoc-(R)dFmcpA-OH achieved >97% purity via iterative extraction and vacuum drying .
Q. How is this compound characterized using spectroscopic methods?
Characterization involves:
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm regiochemistry and cyclopropane ring integrity. Peaks for the Fmoc group (e.g., aromatic protons at δ 7.3–7.8 ppm) and cyclopropyl protons (δ 1.2–2.1 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) in positive/negative ion modes validates molecular ions (e.g., M+H⁺, M+NH₄⁺). Discrepancies <2 ppm between calculated and observed values confirm purity .
Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?
The Fmoc group protects the α-amine during SPPS, enabling iterative coupling cycles. The cyclopropyl side chain introduces rigidity into peptide backbones, which is critical for studying conformational stability in bioactive peptides (e.g., hormone analogs). After chain assembly, the Fmoc group is removed with 20% piperidine in DMF, leaving the cyclopropyl moiety intact .
Advanced Research Questions
Q. What experimental strategies can optimize the yield of this compound under anhydrous conditions?
- Solvent Selection : Use acetonitrile (polar aprotic) to enhance Fmoc-OSu reactivity while minimizing hydrolysis.
- pH Control : Maintain NaHCO₃ (pH 8–9) during Fmoc coupling to deprotonate the α-amine without degrading the cyclopropane ring.
- Purification : Post-reaction, reduce solvent under vacuum, acidify to pH 1 with HCl, and extract with ethyl acetate. Lyophilization at 0.02 Torr yields the product as a colorless foam .
Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?
Discrepancies often arise from solvent-induced shifts or diastereomer formation. Strategies include:
- Solvent Standardization : Use consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) for comparative analysis.
- 2D NMR : COSY and HSQC experiments resolve overlapping cyclopropane proton signals.
- Chiral Derivatization : Convert enantiomers to diastereomers using Mosher’s acid for distinct NMR splitting .
Q. What methodologies assess the impact of the cyclopropyl group on peptide conformational stability?
- Circular Dichroism (CD) : Compare α-helix/β-sheet content in peptides with cyclopropyl vs. linear side chains.
- Molecular Dynamics (MD) Simulations : Analyze backbone flexibility and hydrogen-bonding patterns.
- Protease Resistance Assays : Incubate peptides with trypsin/chymotrypsin to quantify stability enhancements from cyclopropyl rigidity .
Q. How can in vitro translation systems be designed to study the compound’s effect on start codon fidelity?
- Dual-Luciferase Reporters : Fuse this compound-containing peptides upstream of ffLuc/Renilla luciferase to monitor ribosomal initiation at nearby AUGs.
- Kozak Context Variants : Introduce the compound into mRNAs with optimal (GCCGCC-AUG-G) vs. suboptimal (CUUAUAUUA-AUG-G) Kozak sequences. Measure translational efficiency via luciferase activity and immunoblotting of leaky-scanning products (e.g., truncated polypeptides) .
Q. What analytical approaches validate the compound’s stability in peptide synthesis buffers?
- HPLC-MS Monitoring : Incubate the compound in SPPS buffers (e.g., DMF, piperidine/DMF) and track degradation via retention time shifts or new MS peaks.
- Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and quantify decomposition kinetics using Arrhenius modeling .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the steric effects of cyclopropyl groups in peptide synthesis?
Contradictions may arise from varying peptide sequences or coupling reagents. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
